Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

Catalog No.
S13690669
CAS No.
M.F
C12H16N2O2
M. Wt
220.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carbox...

Product Name

Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

IUPAC Name

ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h6-7,10H,2-5,13H2,1H3

InChI Key

CWRNOPBVFJGKPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCC2N)N=C1

Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate is a nitrogen-containing heterocyclic compound characterized by a tetrahydroquinoline skeleton with an amino group and a carboxylate ester functionality. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and potential therapeutic applications. The structure can be represented as follows:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}

The presence of both an amino group and a carboxylate moiety makes this compound particularly interesting for medicinal chemistry, as these functional groups can participate in various

Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate can undergo several chemical transformations:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Cyclization Reactions: Under certain conditions, it may participate in cyclization reactions to form more complex polycyclic structures.
  • Aza-Michael Addition: The compound can react with α,β-unsaturated carbonyl compounds through aza-Michael addition mechanisms, which are crucial in synthesizing various biologically active molecules .

Tetrahydroquinoline derivatives, including ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate, exhibit a wide range of biological activities:

  • Anticancer Properties: Some studies have indicated that tetrahydroquinolines possess anticancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects: Compounds within this class have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Neuroprotective Activity: Certain derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

The synthesis of ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves multi-step synthetic routes:

  • Three-component Reactions: A common method includes a three-component reaction involving an aldehyde, an amine (such as an alkenyl aniline), and ethyl cyanoacetate in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form the tetrahydroquinoline scaffold .
  • Knoevenagel Condensation: This reaction forms the initial carbon-carbon bond between the aldehyde and ethyl cyanoacetate followed by subsequent cyclization steps.
  • One-pot Synthesis: Some protocols allow for one-pot synthesis involving multiple reactants under optimized conditions to yield the desired product efficiently .

Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored for development into drugs targeting cancer and inflammatory diseases.
  • Chemical Biology: Its unique structure allows it to serve as a probe or scaffold for studying biological processes or in drug design.
  • Material Science: The compound may also find applications in developing new materials with specific electronic or optical properties.

Studies examining the interactions of ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate with biological targets are crucial for understanding its mechanism of action:

  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors can elucidate its pharmacological effects.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit enzymes related to disease pathways provides insights into its therapeutic potential.
  • Cell Culture Experiments: Evaluating its effects on cell viability and proliferation helps determine its efficacy as an anticancer agent.

Similar Compounds

Several compounds share structural features with ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 6-amino-1-methyl-5-cyano-1H-indole-2-carboxylateIndole ring system; cyano groupExhibits different reactivity patterns due to indole structure
2-Amino-4-methyl-5H-pyrido[4,3-b]indolePyridoindole structureKnown for neuroprotective effects
5-Amino-6-cyano-1H-pyridin-2-onePyridine ring; cyano groupDisplays antimicrobial activity

These compounds highlight the diversity within the tetrahydroquinoline family while emphasizing the unique structural features of ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate that contribute to its specific biological activities.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

220.121177757 g/mol

Monoisotopic Mass

220.121177757 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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